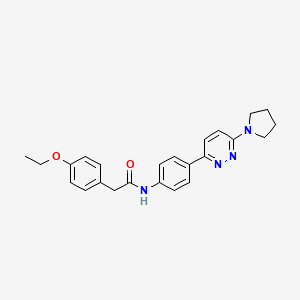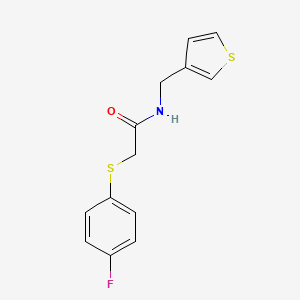
N1-(2-methoxy-2-phenylbutyl)-N2-(2-(methylthio)phenyl)oxalamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N1-(2-methoxy-2-phenylbutyl)-N2-(2-(methylthio)phenyl)oxalamide, also known as MPMD or 2-methylthio-N-(2-methoxyphenyl)-N-(1-methyl-2-phenylethyl)oxalamide, is a novel compound that has gained attention in scientific research due to its potential therapeutic properties. This compound belongs to the family of oxalamides, which are known to exhibit a range of biological activities.
Scientific Research Applications
Synthetic Methodologies and Chemical Reactions
A study by Mamedov et al. (2016) developed a novel one-pot synthetic approach to N1-(2-carboxyaryl)-N2-(aryl or H)oxalamides from 3-(2-nitroaryl)oxirane-2-carboxamides via the classical Meinwald rearrangement and a new rearrangement sequence. This methodology provides a useful formula for synthesizing both anthranilic acid derivatives and oxalamides, showcasing the potential of similar compounds in complex chemical syntheses Mamedov et al., 2016.
Medicinal Chemistry and Drug Design
Research into N-(phenylalkyl)cinnamides, related to the structure of interest, has explored their use as novel NR2B subtype-selective NMDA receptor antagonists. These compounds, including N-(4-phenylbutyl)-3,4-dihydroxy-beta-cyanocinnamide, have been synthesized and tested for their antagonism at N-methyl-D-aspartate (NMDA) receptor subtypes, showing potential for designing new CNS therapeutics Tamiz et al., 1999.
Environmental Chemistry and Photocatalysis
The photoassisted Fenton reaction, involving compounds like metolachlor and methyl parathion, demonstrates the potential for N1-(2-methoxy-2-phenylbutyl)-N2-(2-(methylthio)phenyl)oxalamide in environmental chemistry. This research highlights the compound's role in the degradation of pollutants through photocatalytic processes, contributing to the development of mild and effective solutions for dilute pesticide wastes Pignatello & Sun, 1995.
Properties
IUPAC Name |
N-(2-methoxy-2-phenylbutyl)-N'-(2-methylsulfanylphenyl)oxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O3S/c1-4-20(25-2,15-10-6-5-7-11-15)14-21-18(23)19(24)22-16-12-8-9-13-17(16)26-3/h5-13H,4,14H2,1-3H3,(H,21,23)(H,22,24) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SWIZAYRMDALXRG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CNC(=O)C(=O)NC1=CC=CC=C1SC)(C2=CC=CC=C2)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
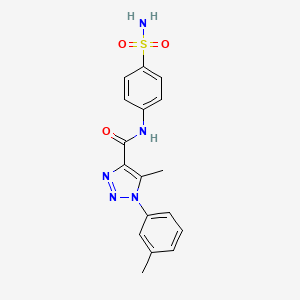


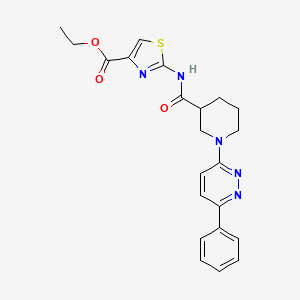
![2-Chloro-N-[2-hydroxy-2-(4-phenylphenyl)ethyl]propanamide](/img/structure/B2392442.png)
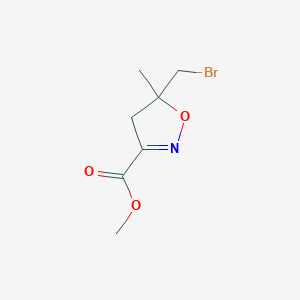

![2-[2-(3,4-dihydro-2H-quinolin-1-yl)-2-oxoethyl]sulfanyl-3-(4-methylphenyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4-one](/img/structure/B2392447.png)
![2-[(1S)-1-methylpropyl]-4,5-dihydro-1,3-thiazole](/img/structure/B2392449.png)
![8-[[Bis(2-methoxyethyl)amino]methyl]-4-(6-chloro-2-oxochromen-3-yl)-7-hydroxychromen-2-one](/img/structure/B2392450.png)
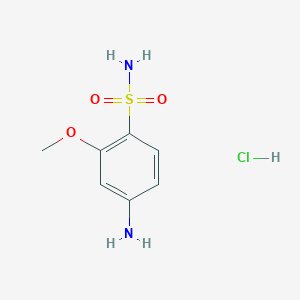
![2-{4-[5-(3-fluorophenyl)-1,2,4-oxadiazol-3-yl]-1H-imidazol-1-yl}-N~1~-(3-methylbenzyl)acetamide](/img/structure/B2392452.png)
